Benzyl 3-aminopyrazinecarboxylate
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Overview
Description
Benzyl 3-aminopyrazinecarboxylate is an organic compound with a benzyl group attached to a pyrazine ring, which is further substituted with an amino group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 3-aminopyrazinecarboxylate can be synthesized through several methods. One common approach involves the reaction of 3-aminopyrazine-2-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-aminopyrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Benzyl 3-carboxypyrazinecarboxylate.
Reduction: this compound.
Substitution: Benzyl 3-(acylamino)pyrazinecarboxylate or Benzyl 3-(sulfonylamino)pyrazinecarboxylate.
Scientific Research Applications
Benzyl 3-aminopyrazinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-aminopyrazinecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-aminopyrazine-2-carboxamide: Similar structure but with an amide group instead of an ester.
Benzyl 3-aminopyrazine-2-sulfonate: Contains a sulfonate group instead of a carboxylate ester.
Benzyl 3-aminopyrazine-2-phosphate: Contains a phosphate group instead of a carboxylate ester.
Uniqueness
Benzyl 3-aminopyrazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester group allows for hydrolysis under mild conditions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
59698-26-9 |
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Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
benzyl 3-aminopyrazine-2-carboxylate |
InChI |
InChI=1S/C12H11N3O2/c13-11-10(14-6-7-15-11)12(16)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,15) |
InChI Key |
VXRGDNBJXWLGIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=NC=CN=C2N |
Origin of Product |
United States |
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